molecular formula C10H10BrCl2NO B2601451 2-bromo-N-(2,4-dichlorophenyl)butanamide CAS No. 401519-87-7

2-bromo-N-(2,4-dichlorophenyl)butanamide

Cat. No.: B2601451
CAS No.: 401519-87-7
M. Wt: 311
InChI Key: YGQFCGGXBPTBGK-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Bromo-N-(2,4-dichlorophenyl)butanamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Bromo-N-(2,4-dichlorophenyl)butanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,4-dichlorophenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the dichlorophenyl group play crucial roles in its reactivity and binding properties. The compound may inhibit certain enzymes or interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

2-Bromo-N-(2,4-dichlorophenyl)butanamide can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The differences in substituents can affect their chemical reactivity, binding properties, and applications. This compound is unique due to the presence of both bromine and dichlorophenyl groups, which contribute to its specific properties and applications .

Properties

IUPAC Name

2-bromo-N-(2,4-dichlorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl2NO/c1-2-7(11)10(15)14-9-4-3-6(12)5-8(9)13/h3-5,7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQFCGGXBPTBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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